molecular formula C6H10ClNO B8351527 3-Chlorocaprolactam

3-Chlorocaprolactam

Cat. No.: B8351527
M. Wt: 147.60 g/mol
InChI Key: PLHJXOMIXBODKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorocaprolactam is a seven-membered lactam ring substituted with a chlorine atom at the 3-position. It serves as a critical intermediate in organic synthesis, particularly in the production of pharmaceuticals and specialty chemicals. The compound’s reactivity is driven by the electrophilic nature of the chlorinated carbon and the ring strain inherent to the lactam structure, enabling nucleophilic substitution and ring-opening reactions . Its applications span medicinal chemistry (e.g., as a precursor for bioactive molecules) and polymer science (e.g., modifying polyamide backbones) .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

4-chloroazepan-2-one

InChI

InChI=1S/C6H10ClNO/c7-5-2-1-3-8-6(9)4-5/h5H,1-4H2,(H,8,9)

InChI Key

PLHJXOMIXBODKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)NC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Chlorocaprolactam’s properties, we compare it with structurally or functionally related compounds: caprolactam , 3-Chlorobenzaldehyde , and 1-Benzoyl-3-chloroazepan-2-one .

Structural and Functional Comparison

Compound Structure Key Functional Groups Primary Applications Reactivity Profile
This compound 7-membered lactam, Cl at C3 Amide, Chloroalkyl Pharmaceutical intermediates, polymers Nucleophilic substitution, ring-opening
Caprolactam 7-membered lactam, no substituent Amide Nylon-6 production, plasticizers Ring-opening polymerization
3-Chlorobenzaldehyde Benzene ring, Cl at C3, aldehyde Aldehyde, Chloroaryl Agrochemicals, dyes Electrophilic aromatic substitution
1-Benzoyl-3-chloroazepan-2-one 7-membered lactam, Cl at C3, benzoyl group Amide, Benzoyl, Chloroalkyl Medicinal chemistry (crystallized intermediates) Acylation, halogenation

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